molecular formula C15H28N4O3 B10846953 (1R,3R,4R)-3-[(1S)-1-acetamido-2-ethyl-butyl]-4-guanidino-cyclopentanecarboxylic acid

(1R,3R,4R)-3-[(1S)-1-acetamido-2-ethyl-butyl]-4-guanidino-cyclopentanecarboxylic acid

Cat. No.: B10846953
M. Wt: 312.41 g/mol
InChI Key: FOCBRFMNUQOMCY-LPWJVIDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BCX-1827 involves the preparation of cyclopentane derivatives. The synthetic route typically includes the following steps:

Industrial production methods for BCX-1827 would likely involve scaling up these synthetic routes while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

BCX-1827 undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BCX-1827 has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of neuraminidase inhibition.

    Biology: It is used to study the role of neuraminidase in viral replication and spread.

    Medicine: It has potential as an antiviral drug for treating influenza.

    Industry: It can be used in the development of new antiviral drugs.

Mechanism of Action

BCX-1827 exerts its effects by inhibiting the neuraminidase enzyme. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, BCX-1827 prevents the spread of the virus to new cells. The molecular targets and pathways involved include the active site of the neuraminidase enzyme and the subsequent inhibition of viral replication .

Comparison with Similar Compounds

BCX-1827 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. it has shown equal or better efficacy in some studies. Similar compounds include:

BCX-1827 is unique due to its specific chemical structure and its potential for higher efficacy in certain conditions.

Properties

Molecular Formula

C15H28N4O3

Molecular Weight

312.41 g/mol

IUPAC Name

(1R,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H28N4O3/c1-4-9(5-2)13(18-8(3)20)11-6-10(14(21)22)7-12(11)19-15(16)17/h9-13H,4-7H2,1-3H3,(H,18,20)(H,21,22)(H4,16,17,19)/t10-,11-,12-,13+/m1/s1

InChI Key

FOCBRFMNUQOMCY-LPWJVIDDSA-N

Isomeric SMILES

CCC(CC)[C@@H]([C@@H]1C[C@H](C[C@H]1N=C(N)N)C(=O)O)NC(=O)C

Canonical SMILES

CCC(CC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C

Origin of Product

United States

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